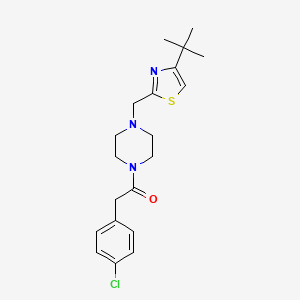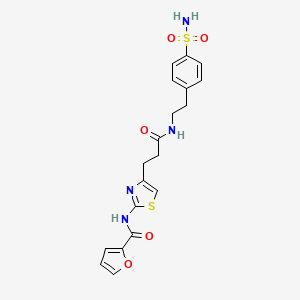![molecular formula C19H21N3O3S B2355162 N-(3-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 1260992-14-0](/img/no-structure.png)
N-(3-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C19H21N3O3S and its molecular weight is 371.46. The purity is usually 95%.
BenchChem offers high-quality N-(3-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
A study on dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors highlighted a class of compounds, including analogues similar to the specified chemical compound, as potential cancer therapies. The most potent dual inhibitor known to date exhibited significant inhibitory activities against human TS and DHFR, suggesting a promising approach for cancer treatment (Gangjee et al., 2008).
Anticancer Activity
Another research explored the design, synthesis, and in vitro cytotoxic activity of certain derivatives closely related to the specified compound. These derivatives demonstrated appreciable cancer cell growth inhibition against several cancer cell lines, underscoring the potential of such compounds in developing new anticancer agents (Al-Sanea et al., 2020).
Imaging Applications in PET
Research into the radiosynthesis of selective radioligands for imaging the translocator protein (18 kDa) with positron emission tomography (PET) identified a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides as selective ligands. This includes compounds structurally related to the specified chemical, which could be labeled with fluorine-18 for in vivo imaging, providing a tool for the study of neuroinflammation and neurodegenerative diseases (Dollé et al., 2008).
Antimicrobial Activity
A study on the synthesis and antimicrobial activity of pyrimidinone and oxazinone derivatives fused with thiophene rings using a starting material related to the specified compound showed that many of these synthesized compounds have good antibacterial and antifungal activities. This suggests their potential use in treating infections and diseases caused by various microbes (Hossan et al., 2012).
Molecular Docking Analysis for Anticancer Drugs
Research involving molecular docking analysis to identify anticancer drugs showed that derivatives similar to the specified compound exhibit potential anticancer activity. This approach can guide the design and synthesis of new anticancer drugs with enhanced efficacy (Sharma et al., 2018).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves the condensation of 3-methylbenzoyl chloride with 2-amino-3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine, followed by acetylation of the resulting intermediate with acetic anhydride.", "Starting Materials": [ "3-methylbenzoic acid", "thionyl chloride", "2-amino-3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine", "triethylamine", "acetic anhydride", "sodium bicarbonate", "ethyl acetate", "water" ], "Reaction": [ "Conversion of 3-methylbenzoic acid to 3-methylbenzoyl chloride using thionyl chloride and triethylamine as a catalyst", "Condensation of 3-methylbenzoyl chloride with 2-amino-3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine in the presence of triethylamine to form the intermediate", "Acetylation of the intermediate with acetic anhydride in the presence of sodium bicarbonate to yield N-(3-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide", "Purification of the product using ethyl acetate and water" ] } | |
CAS RN |
1260992-14-0 |
Product Name |
N-(3-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide |
Molecular Formula |
C19H21N3O3S |
Molecular Weight |
371.46 |
IUPAC Name |
N-(3-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C19H21N3O3S/c1-12(2)10-22-18(24)17-15(7-8-26-17)21(19(22)25)11-16(23)20-14-6-4-5-13(3)9-14/h4-9,12H,10-11H2,1-3H3,(H,20,23) |
InChI Key |
BBEPJIAXTKRFLW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC(C)C)SC=C3 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,7-Dimethoxy-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B2355080.png)

![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(methylthio)benzamide](/img/structure/B2355082.png)
![4-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2355085.png)

![7-hydroxy-N-(2-methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2355092.png)
![1,3,5-trimethyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2355093.png)


![Ethyl 2-{3-[(4-phenoxyanilino)carbonyl]-2-pyridinyl}acetate](/img/structure/B2355098.png)

![4-[1-(2-Phenoxyethyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one](/img/structure/B2355100.png)
![Tert-butyl 4-(5,6,7,8-tetrahydro[1,8]naphthyridine-2-yl)butylcarbamate](/img/structure/B2355101.png)